molecular formula C16H11ClF4O B1327801 3-(3-Chloro-5-fluorophenyl)-3'-trifluoromethylpropiophenone CAS No. 898751-00-3

3-(3-Chloro-5-fluorophenyl)-3'-trifluoromethylpropiophenone

Cat. No. B1327801
M. Wt: 330.7 g/mol
InChI Key: YWQOEOYSZYZMTE-UHFFFAOYSA-N
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Description

The compound “3-(3-Chloro-5-fluorophenyl)-3’-trifluoromethylpropiophenone” appears to be an organic compound containing a phenyl ring substituted with chloro and fluoro groups, and a propiophenone group substituted with a trifluoromethyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3-chloro-5-fluorophenyl compound with a 3-trifluoromethylpropiophenone compound, possibly through a Friedel-Crafts acylation or a similar reaction.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), halogen substituents (chloro and fluoro groups), a carbonyl group (part of the propiophenone group), and a trifluoromethyl group.



Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions, the carbonyl group could undergo nucleophilic addition reactions, and the trifluoromethyl group could undergo reactions typical of alkyl groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of halogens might increase its density and boiling point compared to hydrocarbons of similar size. The carbonyl group might make it polar and capable of participating in hydrogen bonding, which could influence its solubility in different solvents.


Scientific Research Applications

Synthesis and Spectral Analysis

  • The compound 3-(3-Chloro-5-fluorophenyl)-3'-trifluoromethylpropiophenone has been utilized in the synthesis and spectral analysis of various chemical structures. For instance, similar compounds with chloro and fluoro substitutions have been synthesized and their structures confirmed through single crystal X-ray diffraction, FT-NMR spectra, and computational calculations. These studies contribute to understanding the photo-physical properties and chemical reactivity of such compounds (Satheeshkumar et al., 2017).

Development of Polymeric Materials

  • Novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety with similar compounds have been developed. These polymers exhibit high molecular weight, exceptional thermal stability, and are soluble in various organic solvents. Their potential application as optical transparent materials in the visible light region has been noted due to their unique UV absorption properties (Liaw et al., 2007).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been explored for potential therapeutic applications. For example, some studies have synthesized and tested derivatives for antiandrogen activity, highlighting their relevance in developing treatments for androgen-responsive diseases (Tucker et al., 1988).

Polymer and Material Science

  • In the field of polymer and material science, the synthesis and characterization of novel poly(arylene ether)s based on derivatives of 3-(3-Chloro-5-fluorophenyl)-3'-trifluoromethylpropiophenone have been extensively studied. These polymers are known for their high glass-transition temperatures, thermal stability, and organosolubility, making them valuable for various industrial applications (Huang et al., 2007).

Safety And Hazards

As with any chemical compound, handling “3-(3-Chloro-5-fluorophenyl)-3’-trifluoromethylpropiophenone” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties, but might include risks associated with handling organic solvents, halogenated compounds, or potentially reactive substances.


Future Directions

The future directions for research or applications involving this compound would depend on its properties and the context in which it’s being used. For example, if it’s a pharmaceutical compound, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a detailed and accurate analysis, experimental data and studies would be needed. If you have access to specific studies or data on this compound, I would be happy to help interpret them.


properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF4O/c17-13-6-10(7-14(18)9-13)4-5-15(22)11-2-1-3-12(8-11)16(19,20)21/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQOEOYSZYZMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644966
Record name 3-(3-Chloro-5-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5-fluorophenyl)-3'-trifluoromethylpropiophenone

CAS RN

898751-00-3
Record name 3-(3-Chloro-5-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-00-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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